

Application Note: Preparation and Use of Wijs Solution for Iodine Value Determination

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Compound of Interest

Compound Name: *Iodine monochloride*

Cat. No.: *B123800*

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Introduction

The iodine value (IV) is a critical parameter in chemical analysis that measures the degree of unsaturation in fats, oils, and waxes.^{[1][2][3]} It is defined as the mass of iodine in grams that is consumed by 100 grams of a chemical substance.^{[1][2]} In the context of fats and oils, a higher iodine value indicates a greater number of carbon-carbon double bonds in the fatty acid chains, signifying a higher degree of unsaturation.^{[1][2][4]} This parameter is essential for quality control, purity assessment, and classification of oils into drying, semi-drying, and non-drying categories.^{[2][3][5]} The Wijs method, which utilizes an **iodine monochloride** solution in glacial acetic acid, is a widely adopted and reliable technique for determining the iodine value.^{[6][7]}

Principle of the Wijs Method

The Wijs method is a titrimetric analysis based on the addition of a halogen to the double bonds of unsaturated fatty acids.^[8] A known excess of Wijs solution (**iodine monochloride**, ICl) is reacted with a precisely weighed sample of the fat or oil. The **iodine monochloride** reacts with the double bonds in the unsaturated fatty acids. After the reaction is complete, the unreacted **iodine monochloride** is determined by adding potassium iodide (KI), which liberates free iodine (I₂).^[8] This liberated iodine is then titrated with a standardized solution of sodium thiosulfate (Na₂S₂O₃) using a starch indicator.^[9] A blank titration, without the sample, is also performed to determine the initial amount of **iodine monochloride**. The difference between the blank and the sample titrations corresponds to the amount of iodine that reacted with the sample, from which the iodine value is calculated.^{[6][10]}

Experimental Protocols

1. Preparation of Wijs Solution (Iodine Monochloride Solution)

This protocol describes the preparation of Wijs solution from iodine and iodine trichloride in glacial acetic acid.

Materials:

- Iodine trichloride (ICl_3)
- Iodine (I_2)
- Glacial acetic acid (CH_3COOH)
- Volumetric flasks
- Glass-stoppered amber bottles for storage

Procedure:

- In a fume hood, dissolve 8 g of iodine trichloride (ICl_3) in 150 mL of glacial acetic acid.
- In a separate flask, dissolve 9 g of iodine (I_2) in 350 mL of glacial acetic acid. Gentle warming may be required to facilitate dissolution.
- Carefully mix the two solutions.
- Store the final Wijs solution in a tightly sealed, amber-colored glass bottle, protected from light.[\[11\]](#) The solution should be allowed to stand for at least 24 hours before standardization.

Safety Precautions:

- Wijs solution and its components are corrosive and toxic. Handle with care in a well-ventilated fume hood.[\[12\]](#)[\[13\]](#)

- Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[14][15]
- Glacial acetic acid is flammable; keep away from ignition sources.[13]
- Store the solution in a cool, dark, and dry place, away from incompatible materials like strong oxidizers and metals.[14][15]

2. Standardization of Wijs Solution

The prepared Wijs solution must be standardized to determine its exact normality, which should be approximately 0.2 N.[11]

Materials:

- Prepared Wijs solution
- Standardized 0.1 N sodium thiosulfate ($\text{Na}_2\text{S}_2\text{O}_3$) solution
- Potassium iodide (KI) solution (10-15%)
- Starch indicator solution (1%)
- Deionized water
- Erlenmeyer flasks (250 mL)
- Pipettes and burette

Procedure:

- Pipette 25 mL of the prepared Wijs solution into a 250 mL Erlenmeyer flask.
- Add 100 mL of deionized water and 15 mL of 10% potassium iodide solution.[11]
- Immediately titrate the liberated iodine with standardized 0.1 N sodium thiosulfate solution until the yellow iodine color almost disappears.[11]
- Add 1-2 mL of starch indicator solution. A deep blue color will form.

- Continue the titration dropwise, with vigorous swirling, until the blue color is completely discharged.[11]
- Record the volume of sodium thiosulfate solution used.
- Calculate the normality of the Wijs solution.

3. Determination of Iodine Value of a Sample

Materials:

- Standardized Wijs solution
- Sample of oil or fat
- Carbon tetrachloride (CCl_4) or cyclohexane
- Potassium iodide (KI) solution (10-15%)
- Standardized 0.1 N sodium thiosulfate ($Na_2S_2O_3$) solution
- Starch indicator solution (1%)
- Iodine flasks (500 mL, glass-stoppered)
- Analytical balance

Procedure:

- Accurately weigh an appropriate amount of the sample into a 500 mL iodine flask. The sample weight depends on the expected iodine value (see table below).
- Dissolve the sample in 15-20 mL of carbon tetrachloride or cyclohexane.[6][7]
- Carefully pipette 25 mL of the standardized Wijs solution into the flask.[7]
- Stopper the flask, swirl to mix the contents, and place it in a dark place for 30 minutes (for non-drying and semi-drying oils) or 1 hour (for drying oils).[16]

- Simultaneously, prepare a blank by adding 25 mL of Wijs solution to a separate flask containing the same amount of solvent but no sample.[\[5\]](#) Treat the blank identically to the sample.
- After the reaction time, add 20 mL of 10% potassium iodide solution and 100-150 mL of deionized water to both the sample and blank flasks.[\[7\]](#)
- Titrate the liberated iodine in each flask with standardized 0.1 N sodium thiosulfate solution until the solution becomes a pale straw color.[\[16\]](#)
- Add 1-2 mL of starch indicator solution and continue titrating until the blue color disappears.[\[16\]](#)
- Record the volumes of sodium thiosulfate solution used for the blank (B) and the sample (S).

Calculation:

The iodine value is calculated using the following formula:

$$\text{Iodine Value} = [(B - S) \times N \times 12.69] / W$$

Where:

- B = Volume of $\text{Na}_2\text{S}_2\text{O}_3$ solution used for the blank (mL)
- S = Volume of $\text{Na}_2\text{S}_2\text{O}_3$ solution used for the sample (mL)
- N = Normality of the $\text{Na}_2\text{S}_2\text{O}_3$ solution
- 12.69 = a factor derived from the molar mass of iodine (126.9 g/mol) and conversion factors
- W = Weight of the sample (g)

Data Presentation

Table 1: Recommended Sample Weights and Typical Iodine Values of Common Fats and Oils

Expected Iodine Value	Sample Weight (g)	Fat/Oil Type	Typical Iodine Value (g/100g)
< 20	1.0	Coconut Oil	6 - 11[1]
20 - 60	0.4 - 0.5	Butter	25 - 42[1]
Beef Tallow	42 - 48[1]		
60 - 100	0.2 - 0.3	Olive Oil	75 - 94[1]
100 - 140	0.15 - 0.2	Canola Oil	110 - 126[1]
Soybean Oil	125 - 150[2]		
140 - 220	0.1 - 0.15	Safflower Oil	135 - 150[1]
Linseed Oil	170 - 204[1]		
Fish Oil	190 - 205[1]		

Table 2: Stability of Wijs Solution

Storage Condition	Stability	Notes
Room temperature, dark bottle	Can be stable for over a year[17]	Solution should be stored in small, well-sealed bottles and opened as needed to maintain stability.[17]
Exposure to light/heat	Unstable	Sunlight and heat can contribute to the degradation of the solution.[14]

Visualizations

Caption: Workflow for Iodine Value Determination using Wijs Method.

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